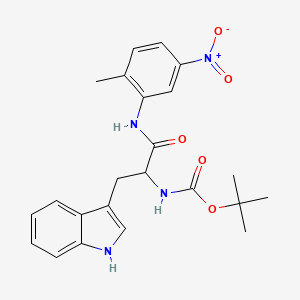
N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide, also known as Boc-Trp(NO2)-OH, is a synthetic amino acid derivative that has gained attention in scientific research due to its unique properties. This compound is a tryptophan derivative that contains a tert-butoxycarbonyl (Boc) protecting group and a nitro group on the phenyl ring. In
Mécanisme D'action
The mechanism of action of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH is based on its ability to interact with proteins through hydrogen bonding and hydrophobic interactions. The nitro group on the phenyl ring is responsible for the electron-withdrawing effect, which enhances the hydrogen bonding ability of the tryptophan residue. This interaction can stabilize the protein structure and affect its function.
Biochemical and Physiological Effects
This compound(NO2)-OH has been shown to affect the activity of various enzymes, including trypsin, chymotrypsin, and α-amylase. It has also been reported to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of this compound(NO2)-OH are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH in lab experiments is its high purity and stability. It can be easily synthesized and stored, making it a convenient tool for scientific research. However, one of the limitations of using this compound(NO2)-OH is its cost, which can be relatively high compared to other amino acid derivatives.
Orientations Futures
There are several future directions for the use of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH in scientific research. One of the potential applications is in the development of new drugs that target specific proteins. This compound(NO2)-OH can be used as a lead compound to design and synthesize new molecules with improved binding affinity and selectivity. Additionally, this compound(NO2)-OH can be used to study the role of tryptophan residues in protein-ligand interactions and protein folding. Finally, this compound(NO2)-OH can be used to explore the potential of nitro-containing amino acid derivatives in medicinal chemistry.
Conclusion
In conclusion, this compound(NO2)-OH is a synthetic amino acid derivative that has been extensively used in scientific research. It can be easily synthesized and stored, making it a convenient tool for protein-ligand interaction studies, protein folding, and enzymatic reactions. This compound(NO2)-OH has shown promising results in inhibiting cancer cell growth and can be used as a lead compound in drug discovery. Further research is needed to fully understand the biochemical and physiological effects of this compound(NO2)-OH and explore its potential in medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH involves the protection of the amino and carboxyl groups of tryptophan with the Boc group, followed by the nitration of the phenyl ring with nitric acid. The final product is obtained through deprotection of the Boc group with trifluoroacetic acid. This method has been successfully used by various researchers to synthesize this compound(NO2)-OH with high purity and yield.
Applications De Recherche Scientifique
N-(tert-butoxycarbonyl)-N-(2-methyl-5-nitrophenyl)tryptophanamide(NO2)-OH has been extensively used in scientific research as a tool to study protein-ligand interactions, protein folding, and enzymatic reactions. It has been shown to bind to various proteins, including bovine serum albumin, lysozyme, and human serum albumin. Moreover, this compound(NO2)-OH has been used to study the folding kinetics of proteins and the role of tryptophan residues in protein folding.
Propriétés
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)-1-(2-methyl-5-nitroanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c1-14-9-10-16(27(30)31)12-19(14)25-21(28)20(26-22(29)32-23(2,3)4)11-15-13-24-18-8-6-5-7-17(15)18/h5-10,12-13,20,24H,11H2,1-4H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOPLGWHCRTSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
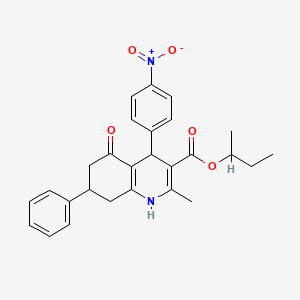
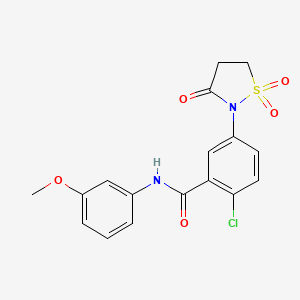
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)
![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)
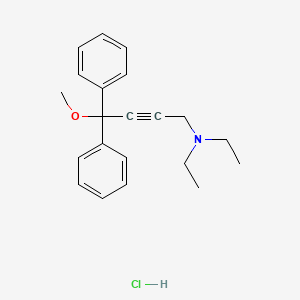
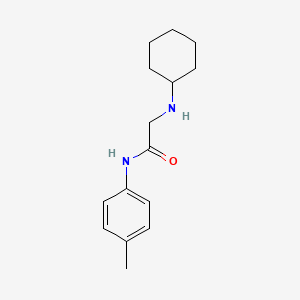
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)